Sodium;phenylphosphinate

Luminescent Materials Lanthanide Complexes Coordination Chemistry

Generic phosphinate substitution risks poor luminescent efficiency and mold-release failure. This high-purity organophosphorus salt provides application-specific performance: • Enables coordination polymer networks that minimize water quenching in Eu(III)/Tb(III) luminescent complexes. • Achieves UL-94 V-0 rating with >50% total heat release reduction in nanolayered EPS flame-retardant coatings. • Synergistic nucleating agent with zinc stearate for improved nylon copolymer mold ejectability and reduced cycle times. • Proven thermal/light stabilizer preventing oxidative yellowing during polyamide processing.

Molecular Formula C6H6NaO2P
Molecular Weight 164.07 g/mol
Cat. No. B8234327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;phenylphosphinate
Molecular FormulaC6H6NaO2P
Molecular Weight164.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(=O)[O-].[Na+]
InChIInChI=1S/C6H7O2P.Na/c7-9(8)6-4-2-1-3-5-6;/h1-5,9H,(H,7,8);/q;+1/p-1
InChIKeyOHIDUEQCSBPCMZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Phenylphosphinate: Core Specifications & Procurement


Sodium phenylphosphinate (CAS: 4297-95-4) is an organophosphorus compound of the phosphinate class, defined by a phosphorus atom singly bonded to oxygen and directly attached to a phenyl group, which distinguishes it from phosphonates . As a white, water-soluble powder with a reported purity of ≥99.0% and a decomposition temperature of 285°C , it serves as a versatile intermediate and additive across multiple industrial and research applications. Its primary recognized roles include functioning as a flame retardant additive for polymers , a heat and light stabilizer for polyamides , a ligand source for synthesizing luminescent lanthanide complexes , a nucleating agent in nylon processing [1], and a catalyst or reducing agent in organic synthesis .

Sodium Phenylphosphinate: Generic Substitution Risks


The assumption that sodium phenylphosphinate is a readily interchangeable commodity can lead to significant performance failures in specialized applications. Its dual functionality as both a phosphorus source and a specific organic ligand/anion differentiates it from simpler inorganic phosphates or alternative organic phosphinates. For instance, the potassium salt exhibits different solubility profiles in nylon finishing oils, which directly impacts process stability [1], while alternative nucleating agents like sodium isobutylphosphinate do not provide the same synergistic mold-release benefits in specific nylon copolymers [2]. Furthermore, in luminescent materials, substituting the phenylphosphinate ligand with a carboxylate or seleninate analog results in fundamentally different coordination behavior and a demonstrable loss of emission efficiency due to altered symmetry and energy transfer pathways [3]. Therefore, procurement decisions must be guided by application-specific performance data rather than generic chemical classification.

Sodium Phenylphosphinate: Comparative Performance Evidence


Enhanced Emission Lifetime via Phosphinate Coordination

As a ligand source for europium(III) and terbium(III) complexes, sodium phenylphosphinate (NaPPA) enables a specific coordination environment that directly enhances emission properties compared to analogous carboxylate (sodium benzoate) and seleninate (sodium phenylseleninate) ligands. The resulting [Ln(ppa)₃(H₂O)ₙ]·mH₂O complexes exhibit the highest emission decay lifetime values among the tested ligand classes [1]. This is attributed to the ligand's ability to form coordination polymers that minimize the presence of luminescence-quenching water molecules in the first coordination sphere of the lanthanide ion [1]. Additionally, the Eu³⁺ complex formed with the phenylphosphinate ligand achieves the highest point symmetry around the metal center, a key factor for efficient luminescence [2].

Luminescent Materials Lanthanide Complexes Coordination Chemistry Photoluminescence

Heat & Smoke Reduction in EPS Foam

When integrated as a critical raw material within a MUF/α-ZrP@MnHP@APP composite nanolayered coating for expandable polystyrene (EPS) foam, sodium phenylphosphinate (PPNa) contributes to a synergistic flame-retardant system that dramatically improves fire safety metrics compared to uncoated EPS [1]. The treated EPS achieves a UL-94 vertical burning rating of V-0 and a high Limited Oxygen Index (LOI) of 57.8% [1]. Critically, it demonstrates a 51.50% decrease in Total Heat Release (THR) and a 57.61% reduction in Total Smoke Production (TSP), accompanied by a substantial increase in char residue from 0.14% to 29.15%, indicating a potent condensed-phase protective mechanism .

Flame Retardancy Polymer Additives Expanded Polystyrene Fire Safety

Synergistic Nucleation for Nylon Moldability

In the processing of nylon copolymers (specifically 75-99% polyhexamethylene adipamide with another nylon), sodium phenylphosphinate functions as a nucleating agent, but its true value is realized through a specific synergy. The invention described in US3009900A details that the combination of 0.10% to 0.30% by weight of sodium phenylphosphinate with 0.05% to 0.20% by weight of a metallic salt of a fatty acid (e.g., zinc stearate) produces a synergistic effect on mold ejectability that 'markedly exceeds the expected additive effect of each additive' [1]. Critically, the patent states that incorporation of sodium phenylphosphinate alone provided 'little, if any, improvement in the ejectability' [1]. This contrasts with the use of sodium isobutylphosphinate, which is listed as an alternative nucleating agent but may not yield the same synergistic benefit in this specific formulation [2].

Polyamide Processing Nucleating Agents Nylon 6,6 Injection Molding

Sodium Phenylphosphinate: Validated Applications


Luminescent Materials and Sensors

This is the preferred application for projects requiring maximized emission decay lifetimes in europium(III) or terbium(III) complexes. Based on direct comparative studies, sodium phenylphosphinate is the optimal ligand precursor, as it enables a coordination polymer network that minimizes quenching from water molecules, a feat not achieved by analogous carboxylate or seleninate ligands [1]. Procurement should be prioritized for research in advanced lighting, display technologies, or luminescent sensors where high quantum efficiency and specific emission characteristics are critical.

Flame-Retardant Coatings for EPS Foam

For creating fire-safe expanded polystyrene (EPS) insulation materials, sodium phenylphosphinate is a critical component within a multi-ingredient, nanolayered coating system. Quantitative evidence shows this approach yields a UL-94 V-0 rating and reduces total heat release by over 50% compared to uncoated EPS [2]. This scenario is most relevant for procurement by manufacturers of building materials or protective packaging who require verifiable improvements in fire safety without compromising the mechanical or optical properties of the foam substrate.

Nylon Copolymer Moldability

Sodium phenylphosphinate is a necessary component for improving the injection molding process of specific nylon copolymer blends. As detailed in US3009900A, its utility is contingent on being part of a synergistic combination with a co-additive like zinc stearate [3]. Procurement is advised for compounders and molders of intricate polyamide parts who are experiencing poor ejectability or long cycle times, with the understanding that the compound must be used as part of this specific additive package, not as a standalone nucleating agent.

Polyamide Thermal and Oxidative Stabilization

Sodium phenylphosphinate is a proven heat and light stabilizer for polyamide resins, particularly nylon, where it helps maintain color stability and brightness during high-temperature processing and over the product's lifetime . This application is supported by multiple patents and commercial use, where its role in reducing oxidative yellowing is well-documented [4]. Procurement for this purpose is standard in the manufacturing of polyamide fibers and engineering plastics, where consistent color and long-term thermal stability are key quality metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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